Product packaging for 3-Fluoro-4-(piperidin-4-yl)pyridine(Cat. No.:)

3-Fluoro-4-(piperidin-4-yl)pyridine

Cat. No.: B12330243
M. Wt: 180.22 g/mol
InChI Key: RDSXFFRUTHQHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(piperidin-4-yl)pyridine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2 B12330243 3-Fluoro-4-(piperidin-4-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-4-piperidin-4-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2

InChI Key

RDSXFFRUTHQHHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NC=C2)F

Origin of Product

United States

The Foundation: Pyridine and Piperidine in Bioactive Molecules

The pyridine (B92270) ring is a fundamental component in medicinal chemistry, found in the structure of numerous approved drugs. acs.org Similarly, piperidine (B6355638) derivatives are crucial synthetic fragments for drug design and are present in over twenty classes of pharmaceuticals and various alkaloids. mdpi.com The combination of these two nitrogen-containing heterocyclic rings often imparts favorable properties to a molecule, influencing its ability to interact with biological targets.

The use of these scaffolds is widespread. For instance, derivatives of 4-(piperidin-4-yl)pyridine (B1299547) have been explored for their potential in treating diseases of the central nervous system. In one study, the introduction of a piperidin-4-yl group into a 4-phenylpyridine (B135609) scaffold yielded a compound with inhibitory activity against cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org This highlights the utility of the piperidinyl-pyridine core in generating novel inhibitors. acs.org

The Modulator: Fluorine S Strategic Influence

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to fine-tune its properties. acs.org A single fluorine atom can significantly alter a molecule's biological characteristics without a major steric impact. acs.org Key effects of fluorination include:

Increased Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life. acs.org

Enhanced Binding Affinity: In some cases, fluorine can form favorable interactions with the target protein, leading to improved potency.

The 3-fluoropyridine (B146971) fragment is a particularly common unit in pharmaceutical design. acs.org Its synthesis and incorporation into larger molecules are of great interest to medicinal chemists. acs.orgrsc.org The development of efficient methods to create fluorinated piperidines is also a significant area of research. mdpi.com

A Key Building Block: 3 Fluoro 4 Piperidin 4 Yl Pyridine in Research

Approaches to Fluorinated Pyridine Precursors

Regioselective Fluorination Strategies for Pyridine Nuclei

Achieving regioselective fluorination at the 3-position of the pyridine ring is paramount. One of the classic and still relevant methods is a modification of the Balz-Schiemann reaction. This process typically starts with a readily available aminopyridine, such as 3-aminopyridine, which is converted to a diazonium salt. Subsequent thermal or photochemical decomposition of this intermediate in the presence of a fluoride (B91410) source, like tetrafluoroboric acid (HBF₄), yields the desired 3-fluoropyridine (B146971).

More modern approaches utilize electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF₄) have proven effective for the fluorination of pyridine derivatives. To enhance the reactivity of the pyridine ring towards electrophilic attack, it is often first converted to its N-oxide. The N-oxide directs the fluorination to the C-2 or C-4 positions, but with appropriate substitution patterns, can facilitate fluorination at the C-3 position. Subsequent deoxygenation of the N-oxide provides the 3-fluoropyridine product.

Nucleophilic aromatic substitution (SNAr) offers another viable pathway. This method requires a pyridine ring substituted with a good leaving group, such as a chlorine or bromine atom, at the 3-position. Reaction with a nucleophilic fluoride source, for instance, potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, can displace the leaving group to install the fluorine atom. The efficiency of this reaction is often enhanced by the presence of phase-transfer catalysts.

De novo Ring-Forming Reactions for 3-Fluoropyridine Scaffolds

Constructing the 3-fluoropyridine ring from acyclic precursors, a de novo strategy, provides an alternative to direct fluorination and can offer superior regiocontrol. These methods involve the condensation of smaller, fluorinated building blocks. For example, fluorinated 1,3-dicarbonyl compounds or their synthetic equivalents can be reacted with enamines or other nitrogen-containing components to assemble the pyridine ring. The specific choice of reactants and reaction conditions dictates the final substitution pattern of the resulting 3-fluoropyridine.

Cycloaddition reactions also represent a powerful tool for de novo synthesis. A [4+2] cycloaddition (Diels-Alder reaction) between a fluorinated 1-azadiene and a suitable dienophile can generate a dihydropyridine (B1217469) intermediate. Subsequent oxidation of this intermediate leads to the aromatic 3-fluoropyridine scaffold. This approach allows for the introduction of various substituents onto the pyridine ring with a high degree of control.

Construction and Functionalization of the Piperidine Moiety

The piperidine ring can be introduced either by the reduction of a pre-existing pyridine ring or through the construction of the piperidine ring itself.

Catalytic Hydrogenation of Pyridine Rings (e.g., Rhodium- and Palladium-Catalyzed Dearomatization-Hydrogenation)

A widely used method for the synthesis of 4-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor. This dearomatization process involves the reduction of the pyridine ring using hydrogen gas in the presence of a transition metal catalyst. Rhodium (Rh) and palladium (Pd) on a solid support like carbon (C) are commonly employed catalysts for this transformation. The reaction typically requires elevated pressures of hydrogen and may be performed in acidic conditions to facilitate the reduction. For the synthesis of this compound, a precursor like 3-fluoro-4-arylpyridine would undergo hydrogenation of the pyridine ring. Careful selection of the catalyst and reaction conditions is crucial to ensure complete saturation of the pyridine ring without causing defluorination.

CatalystSupportTypical Conditions
RhodiumCarbon (Rh/C)H₂ (50-1000 psi), 25-80 °C, acidic medium
PalladiumCarbon (Pd/C)H₂ (50-1000 psi), 25-100 °C
Platinum(IV) oxide-H₂ (atmospheric to high pressure), 25-80 °C, acidic medium

Asymmetric Synthesis Approaches for Substituted Piperidines

When enantiomerically pure or enriched piperidines are required, asymmetric synthesis strategies are employed. Asymmetric hydrogenation of a prochiral pyridine substrate using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can afford chiral piperidines with high enantioselectivity.

Alternatively, the piperidine ring can be constructed through diastereoselective methods. For instance, a chiral auxiliary can be attached to the nitrogen atom of a precursor, guiding the stereochemical outcome of a subsequent cyclization reaction. After the formation of the piperidine ring, the chiral auxiliary can be removed.

Intramolecular Cyclization Routes to Piperidine Derivatives

Intramolecular cyclization offers a powerful approach for the construction of the piperidine ring. These methods involve a linear precursor that contains both the nitrogen atom and a reactive functional group, which undergo a ring-closing reaction. One such strategy is intramolecular reductive amination. A δ-amino ketone or a related precursor can cyclize to form an imine or enamine intermediate, which is then reduced in situ to the piperidine.

Another approach is intramolecular N-alkylation, where a nitrogen nucleophile displaces a leaving group at the end of a five-carbon chain to form the piperidine ring. The specific substituents on the acyclic precursor determine the substitution pattern on the resulting piperidine. These methods provide a high degree of control over the structure of the final product.

Coupling Reactions for Pyridine-Piperidine Linkage Formation

The creation of the bond between the pyridine and piperidine rings is a critical step in the synthesis of this compound and its analogs. Various cross-coupling reactions and nucleophilic substitution strategies have been developed to achieve this transformation efficiently.

The Suzuki-Miyaura coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, including the linkage between a pyridine and a piperidine ring. libretexts.org This palladium-catalyzed reaction typically involves the coupling of a heteroaryl halide or triflate with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgorganic-chemistry.org

In the context of synthesizing pyridine-piperidine structures, this could involve the reaction of a suitably protected piperidine-containing boronic acid with a fluorinated pyridine halide. The reaction is known for its high tolerance of various functional groups and is often favored for its relatively mild reaction conditions. organic-chemistry.org Research has demonstrated the successful coupling of pyridine boronic acids with various partners, highlighting the utility of this method in constructing complex heterocyclic systems. organic-chemistry.orgnih.gov The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and base, with bulky, electron-rich phosphine ligands often being employed to enhance the reactivity of palladium catalysts, particularly with less reactive chloro-substituted pyridines. organic-chemistry.orgnih.gov

A notable challenge in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles is the potential for the nitrogen atom to coordinate with the palladium catalyst, thereby inhibiting its activity. However, the development of specialized catalyst systems has largely overcome this issue, enabling the efficient coupling of a wide range of heterocyclic substrates. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine-Piperidine Linkage This table is for illustrative purposes and may not represent the direct synthesis of this compound.

Pyridine Substrate Boronic Acid/Ester Catalyst/Ligand Product Type Reference
2-Chloropyridine Phenylboronic acid Pd(OAc)2 / SPhos Phenylpyridine organic-chemistry.org
3-Aminopyridine Arylboronic acid Pd(dba)2 / XPhos Aminobiaryl organic-chemistry.org
4-Chloropyridine Indoleboronic acid [Na2PdCl4] / Water-soluble phosphine Indolylpyridine nih.gov

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful pathway for forging the pyridine-piperidine bond. This reaction is particularly effective for pyridines bearing electron-withdrawing groups and a good leaving group, such as a halogen, typically at the 2- or 4-position. stackexchange.comgcwgandhinagar.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at these positions. stackexchange.comgcwgandhinagar.com

In the synthesis of this compound, an SNAr reaction could involve the displacement of a leaving group at the 4-position of a 3-fluoropyridine ring by a piperidine nucleophile. The fluorine atom at the 3-position can influence the reactivity of the pyridine ring towards nucleophilic attack. The rate and success of SNAr reactions are dependent on the nature of the leaving group, with fluoride often being a very effective leaving group in activated aromatic systems. nih.govrsc.org

Studies on the reactions of substituted pyridinium (B92312) ions with piperidine have provided insights into the mechanism, which can involve a rate-determining deprotonation of the addition intermediate. nih.govrsc.org The reaction conditions, including the solvent and the presence of a base, are critical for achieving high yields. Greener and more efficient methods for SNAr reactions on nitrogen-containing heterocycles have been developed using solvents like polyethylene (B3416737) glycol (PEG) 400 at elevated temperatures. nih.gov

Table 2: Key Factors in SNAr Reactions for Pyridine-Piperidine Synthesis

Factor Influence on Reaction Example Reference
Leaving Group Reactivity order can vary; F is often a good leaving group in activated systems. L = F > NO2 > Cl ≈ Br > I in typical SNAr. nih.gov
Pyridine Substitution Electron-withdrawing groups activate the ring for nucleophilic attack. A nitro group enhances reactivity. rsc.org
Nucleophile Piperidine acts as the nucleophile attacking the pyridine ring. Piperidine displacing a chloro group. nih.gov
Solvent Can influence reaction rate and efficiency. PEG 400 has been used as a green solvent. nih.gov

Chemical Derivatization Strategies of the this compound Core

Once the core structure of this compound is assembled, further modifications can be made to fine-tune its properties. These derivatizations typically focus on the piperidine nitrogen or the pyridine ring system.

The secondary amine of the piperidine ring provides a convenient handle for a wide range of chemical modifications. N-alkylation, N-acylation, and N-arylation are common strategies to introduce diverse substituents. These modifications can significantly impact the molecule's polarity, basicity, and steric profile, which in turn can influence its biological activity and pharmacokinetic properties.

For instance, the piperidine nitrogen can be functionalized with various alkyl or aryl groups through standard synthetic protocols. Acylation of the piperidine nitrogen with different acid chlorides or anhydrides can introduce amide functionalities. nih.gov These derivatization strategies allow for the exploration of a broad chemical space to optimize the molecule for a specific biological target. The use of derivatization with tags like N-(4-aminophenyl)piperidine has been shown to improve analytical detection in techniques like mass spectrometry. rowan.edu

While the 3-fluoro substituent is a key feature, further modifications to the pyridine ring can also be explored. The fluorine atom itself can potentially act as a leaving group in nucleophilic substitution reactions under certain conditions, allowing for the introduction of other functional groups. evitachem.com However, displacing a fluorine atom on a pyridine ring can be challenging.

Alternatively, other positions on the pyridine ring could be functionalized. For example, if starting with a di-substituted pyridine, the remaining positions could be targeted for further reactions. The introduction of additional substituents on the pyridine ring can alter the electronic properties and steric environment of the molecule, providing another avenue for optimizing its biological profile. The synthesis of various substituted fluoropyridines has been achieved through methods like photoredox-mediated coupling. acs.org

Influence of Fluorine Atom Position and Electronic Properties on Biological Activity

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, with profound effects on its biological activity. researchgate.net The position and electronic properties of the fluorine atom in this compound derivatives are critical determinants of their interaction with biological targets.

The high electronegativity of the fluorine atom can modulate the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and, consequently, the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netscientificupdate.com For instance, fluorine substitution on a piperidine ring can modulate the pKa of the basic nitrogen atom, which can be crucial for disrupting or enhancing binding to specific biological targets like the hERG ion channel, thereby improving cardiovascular safety. scientificupdate.com

The position of the fluorine atom dictates its influence on the molecule's conformation and electronic distribution. An axial orientation of fluorine within the piperidine ring has been shown to increase basicity, leading to enhanced efficacy in certain cases, such as with kinesin spindle protein (KSP) inhibitors. scientificupdate.comnih.gov This effect is often rationalized by favorable dipole interactions between the C-F bond and a protonated nitrogen (C-F…HN+). scientificupdate.com

Furthermore, the fluorine atom can participate in forming strong hydrogen bonds with target proteins, enhancing binding affinity. evitachem.com Its presence also allows for favorable electrostatic interactions with charged residues in the active sites of enzymes or receptors. evitachem.com The ability to fine-tune these interactions by altering the fluorine's position provides a powerful tool for medicinal chemists to optimize the pharmacological profile of a drug candidate. researchgate.net

Impact of Piperidine Ring Conformation and Substitutions on Target Interaction

The piperidine ring is a prevalent scaffold in drug discovery, often serving as a primary pharmacophore or a linker with predictable exit vectors. chemrxiv.org Its conformational preferences and substitution patterns are crucial for determining how a molecule interacts with its biological target. researchgate.net

The conformation of the piperidine ring can be influenced by various factors, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net The introduction of substituents, such as fluorine, can significantly impact these conformational preferences. researchgate.net Understanding and controlling the piperidine ring's conformation is a key aspect of molecular design. researchgate.net

Substitutions on the piperidine ring can directly interact with the target protein, forming key binding interactions that contribute to potency and selectivity. For example, in a series of cholesterol 24-hydroxylase (CH24H) inhibitors, the introduction of a piperidin-1-yl group on the pyridine ring led to a compound with single-digit nanomolar inhibitory activity. acs.org This suggests that an sp3 carbon at the 4-position of the piperidine ring may position other functional groups more appropriately for optimal binding compared to sp2 atoms. acs.org

The nature and position of substituents on the piperidine ring can also influence the molecule's physicochemical properties, such as lipophilicity (LogP) and pKa, which in turn affect its ADME profile. researchgate.net For instance, strategic placement of fluorine atoms can modulate the piperidine's basicity, impacting its interaction with targets and its potential for off-target effects. scientificupdate.com

Role of the Pyridine Core in Ligand-Receptor Binding

The pyridine core of this compound and its derivatives plays a fundamental role in ligand-receptor binding. As a heterocyclic aromatic ring, it can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are critical for molecular recognition at the active site of a receptor or enzyme.

The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand within the binding pocket. The electron-withdrawing or donating nature of substituents on the pyridine ring can modulate the basicity of this nitrogen, thereby fine-tuning the strength of such interactions. rsc.org

In the context of specific targets, the pyridine core can be essential for activity. For example, in a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, the pyridine core is a central component of the pharmacophore responsible for interacting with the allosteric binding site. nih.gov Similarly, in the development of cholesterol 24-hydroxylase (CH24H) inhibitors, 3-substituted-4-phenylpyridine derivatives were identified as a novel class of inhibitors, highlighting the importance of the substituted pyridine core. acs.org

Analysis of Linker Region Modifications and Their Effect on Pharmacological Profile

The linker region connecting the pyridine core and the piperidine ring in this compound derivatives is a critical element that can be modified to optimize the pharmacological profile. The length, rigidity, and chemical nature of this linker can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

Modifications to the linker can alter the relative orientation of the pyridine and piperidine moieties, thereby affecting how the molecule fits into the binding site of its target. For instance, replacing a piperidin-4-yl group with a piperazinyl or phenyl group at the 3-position of a pyridine ring was found to significantly enhance activity against the CH24H enzyme. acs.org This suggests that a more planar conformation, potentially facilitated by sp2 character in the linker, could be beneficial for this particular target. acs.org

The introduction of different functional groups within the linker can also introduce new interaction points with the target protein. For example, incorporating amide-containing cyclic rings at the 3-position of a 4-phenylpyridine (B135609) scaffold has been explored to develop novel CH24H inhibitors. acs.org

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and derivatives of this compound are no exception. The three-dimensional arrangement of atoms can lead to significant differences in the pharmacological activity between enantiomers, the non-superimposable mirror images of a chiral molecule.

These differences arise because biological targets, such as enzymes and receptors, are themselves chiral. This chirality results in stereospecific interactions, where one enantiomer may bind with much higher affinity and/or have a different mode of action compared to its counterpart. For example, the orientation of a fluorine atom on a piperidine ring (axial vs. equatorial) has been shown to affect the basicity of the molecule, which in turn influenced its efficacy as a kinesin spindle protein (KSP) inhibitor. nih.gov The more basic axial isomer was selected for clinical evaluation, highlighting the importance of stereochemistry. nih.gov

The synthesis of stereochemically pure compounds is therefore a critical aspect of drug development. Techniques such as asymmetric hydrogenation and enzymatic dynamic asymmetric transamination have been employed to produce specific stereoisomers of fluorinated piperidine derivatives. scientificupdate.com

The study of the stereochemical effect on the biological activities of piperidin-4-one derivatives has also demonstrated the importance of the spatial arrangement of substituents for antibacterial, antifungal, and anthelmintic activities. nih.gov Therefore, a thorough investigation of the stereochemical aspects and the evaluation of individual enantiomers are essential for understanding the full pharmacological profile of this compound derivatives and for developing safer and more effective drugs.

Biological Target Identification and Mechanistic Elucidation

Enzymatic Inhibition Profiles

The inhibitory activity of 3-Fluoro-4-(piperidin-4-yl)pyridine and its derivatives has been characterized against several key enzymes.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition Mechanism

Research into compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety has shed light on potential mechanisms of LSD1 inhibition. These compounds are reported to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with Ki values as low as 29 nM. nih.gov They exhibit high selectivity (over 160-fold) against the related monoamine oxidases A and B. nih.gov Enzyme kinetics and docking studies suggest that these inhibitors act competitively against the dimethylated H3K4 substrate of LSD1. nih.gov LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase, catalyzes the demethylation of methylated histone lysine residues, such as H3K4me1 and H3K4me2, playing a crucial role in gene expression. nih.gov The inhibition of LSD1 by these compounds leads to an increase in cellular H3K4 methylation. nih.gov

Cholesterol 24-Hydroxylase (CH24H) Inhibition Characteristics

Structure-activity relationship studies on 4-arylpyridine derivatives as inhibitors of Cholesterol 24-Hydroxylase (CH24H) have provided insights into the role of substitutions on the pyridine (B92270) ring. The introduction of a fluoro group at the 3-position of the pyridine ring was found to slightly diminish the CH24H inhibitory activity, with a reported IC50 of 17 nM for the analogue. acs.org This suggests that the electron-withdrawing nature of the fluorine atom can lower the ability of the pyridine nitrogen to ligate to the heme iron of the enzyme. acs.org CH24H, a brain-specific cytochrome P450 enzyme, is responsible for converting cholesterol to 24S-hydroxycholesterol (24HC), thereby regulating cholesterol homeostasis in the brain. nih.govnih.gov A related 3,4-disubstituted pyridine derivative, compound 3 , which incorporates the piperidin-4-yl group, demonstrated an IC50 value of 950 nM in a human CH24H enzyme assay. acs.org

Kinase Inhibition Potency and Selectivity (e.g., PI3K, SYK)

The phosphatidylinositol 3-kinase (PI3K) pathway is critical for cell proliferation, survival, and metabolism. mdpi.com Inhibition of spleen tyrosine kinase (SYK) has been shown to modulate PI3K/AKT-dependent survival pathways. nih.govelsevierpure.com In certain types of diffuse large B-cell lymphomas, signaling through the B-cell receptor (BCR) activates SYK and its downstream pathways, including PI3K/AKT. nih.gov Chemical inhibition of SYK can selectively decrease this signaling and induce apoptosis in BCR-dependent cancer cells. elsevierpure.com Furthermore, SYK inhibition has been observed to decrease the abundance of components in the cholesterol biosynthesis pathway through a PI3K/AKT-dependent mechanism. nih.gov While various inhibitors targeting these kinases have been developed, specific data on the direct inhibitory activity of this compound against PI3K or SYK is not prominently available in the reviewed literature.

Monoamine Oxidase (MAO) Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are FAD-dependent enzymes related to LSD1 that play a crucial role in the metabolism of neurotransmitters. nih.govmdpi.com The search for selective MAO inhibitors is a significant area of drug development, particularly for neurodegenerative disorders. mdpi.commdpi.com While derivatives of 3-(piperidin-4-ylmethoxy)pyridine have shown high selectivity for LSD1 over MAO-A and MAO-B, specific data on the MAO isoform selectivity of this compound is not detailed in the available research. nih.gov Studies on other heterocyclic structures have identified compounds with high selectivity for MAO-B. For instance, certain pyridazinobenzylpiperidine derivatives have demonstrated potent and selective MAO-B inhibition. mdpi.com

Receptor Modulation and Ligand Binding Studies

The interaction of this compound with specific receptors has also been a subject of investigation.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism and Binding Mode

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for various noxious stimuli, including heat and capsaicin (B1668287). nih.gov It is a well-established target for the development of analgesic agents. wikipedia.org The activation of TRPV1 leads to the release of pro-nociceptive peptides, a process that can be blocked by TRPV1 antagonists. wikipedia.org While a wide array of TRPV1 antagonists have been developed, including those that have entered clinical trials, specific details regarding the antagonism and binding mode of this compound at the TRPV1 receptor are not extensively documented in the currently reviewed scientific literature. wikipedia.orgnih.gov The general mechanism of antagonism for many compounds involves binding within the pore region of the tetrameric channel. wikipedia.org

Investigation of Other Receptor Interactions (e.g., Opioid Receptors, 5-HT1D)

A thorough search of scientific databases and literature reveals no specific studies investigating the binding affinity or functional activity of this compound at opioid receptors or the 5-HT1D receptor. While research exists on other fluorinated piperidine (B6355638) derivatives and their interactions with opioid receptors, and on various piperidine-containing compounds as 5-HT1D receptor ligands, this information cannot be directly extrapolated to this compound. Consequently, there is currently no available data to characterize the interaction of this specific compound with these receptor systems.

Cellular and Subcellular Mechanisms of Action

Detailed investigations into the cellular and subcellular effects of this compound are not present in the current body of scientific literature. The following subsections outline the specific areas where research is lacking.

Pathways of Apoptosis Induction

There are no published studies that have examined the potential for this compound to induce apoptosis. As a result, no data is available on the specific apoptotic pathways, such as the intrinsic or extrinsic pathways, that might be modulated by this compound.

Mechanisms of Cell Proliferation Inhibition

The effect of this compound on cell proliferation has not been reported in any scientific studies. Therefore, there is no information regarding its potential inhibitory mechanisms on cell cycle progression or other aspects of cell proliferation.

Modulation of Gene Expression and Epigenetic Targets (e.g., Histone Methylation)

There is no available research on the impact of this compound on gene expression or epigenetic mechanisms. Studies investigating its potential to alter gene expression profiles or to affect epigenetic modifications such as histone methylation have not been conducted.

Interference with Specific Signal Transduction Pathways

The interaction of this compound with specific intracellular signal transduction pathways remains uninvestigated. There is a lack of data to suggest whether this compound interferes with or modulates any known signaling cascades within the cell.

Preclinical Biological Evaluation of 3 Fluoro 4 Piperidin 4 Yl Pyridine Analogues

In Vitro Efficacy Assessment

The in vitro evaluation of a compound is a critical first step in drug discovery, providing initial data on its biological activity in a controlled laboratory setting. For analogues of 3-fluoro-4-(piperidin-4-yl)pyridine, this would involve assessing their effects on various cell lines and microorganisms.

Antiproliferative Activity in Diverse Cancer Cell Lines

The pyridine (B92270) nucleus is a common feature in many compounds with demonstrated anticancer properties. nih.govnih.gov Research into various pyridine derivatives has revealed their potential to inhibit the growth of a range of cancer cell lines.

A series of novel diphenyl(piperidin-4-yl)methanol derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). Among the synthesized compounds, those featuring methoxy (B1213986) and fluorine substitutions on the aryl ring, particularly at the 4th position, showed notable antiproliferative activity. Specifically, compounds designated as 10a and 10b were identified as having potent activity against all the tested cancer cell lines. researchgate.net

In a separate study, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were synthesized and screened for their antiproliferative activities. Several of these compounds, including 8f , 8m , and 8q , demonstrated broad-spectrum antiproliferative activity with IC50 values in the low micromolar range against five different human cancer cell lines. nih.gov While not direct analogues, these findings underscore the potential of piperidine-containing structures in the development of new anticancer agents.

The table below summarizes the antiproliferative activity of selected piperidine (B6355638) derivatives.

CompoundCancer Cell LineActivityReference
10a HeLa, HT-29, MCF-7, HepG-2Potent antiproliferative activity researchgate.net
10b HeLa, HT-29, MCF-7, HepG-2Potent antiproliferative activity researchgate.net
8f A549, MCF-7, HeLa, HT-29, HCT-116IC50 in the range of 1.58-2.27 µM nih.gov
8m A549, MCF-7, HeLa, HT-29, HCT-116IC50 in the range of 1.84-3.27 µM nih.gov
8q A549, MCF-7, HeLa, HT-29, HCT-116IC50 in the range of 1.47-4.68 µM nih.gov

Antimicrobial and Antifungal Spectrum of Activity and Potency

Pyridine and piperidine derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. nih.gov A study on substituted piperidin-4-one oxime ethers revealed significant antimicrobial properties. For instance, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime (5h) showed good antibacterial activity against Bacillus subtilis. Furthermore, 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime (5g) and 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime (5j) exhibited potent antifungal activity against Aspergillus flavus and Candida-51, respectively. nih.gov

The table below details the antimicrobial and antifungal activities of these compounds.

CompoundMicroorganismActivityReference
5h Bacillus subtilisGood antibacterial activity nih.gov
5g Aspergillus flavusPotent antifungal activity nih.gov
5j Candida-51Potent antifungal activity nih.gov

Anti-inflammatory and Antinociceptive Responses in Cellular Models

The anti-inflammatory potential of pyridine and piperidine derivatives has been investigated in various cellular models. A peptide derived from interleukin-4, termed Ph8 , has been shown to bind to the IL-4 receptor α and mimic the anti-inflammatory effects of IL-4 by inhibiting the production of TNF-α in macrophages in vitro. nih.gov While not a small molecule, this highlights a mechanism that could be targeted by appropriately designed pyridine-based compounds.

In the context of pain, the investigation of diaryl amino piperidines as delta opioid receptor agonists has shown promise. These compounds have demonstrated agonist potency and selectivity, suggesting a potential mechanism for pain relief. nih.gov

In Vitro Antiviral Activity (e.g., Anti-HIV-1)

The development of antiviral agents is a critical area of research, and pyridine-containing compounds have been explored for their potential in this domain. A screening assay has been developed to identify compounds that target the HIV-1 gp41 core structure, which is crucial for viral entry into host cells. This assay utilizes a conformation-specific monoclonal antibody to detect the formation of the gp41 fusogenic core and can be used to screen for inhibitors. nih.gov General procedures for testing compounds for antiviral activity against HIV in cell cultures have also been well-established, providing a framework for evaluating novel pyridine derivatives. nih.gov

In Vivo Pharmacological Characterization in Animal Models

Following promising in vitro results, compounds are typically advanced to in vivo studies in animal models to assess their efficacy and pharmacological properties in a living organism.

Efficacy in Experimental Pain Models (e.g., Formalin Test, Neuropathic Pain Models)

Animal models of pain are essential for evaluating the analgesic potential of new chemical entities. The formalin test, which induces a biphasic pain response, and various models of neuropathic pain are commonly used.

A study on novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone demonstrated their antinociceptive activity in both the tail-flick and formalin tests in rodents. These compounds were found to be more effective than indomethacin (B1671933) in these models. mdpi.com Another study on a 9-aminoacridine (B1665356) derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) , showed antinociceptive effects in both the hot plate and formalin tests in mice, with the involvement of the opioid system. nih.gov

Furthermore, the investigation of diaryl amino piperidines as delta opioid receptor agonists has shown in vivo anti-nociceptive activity in rodent models, indicating their potential as a novel class of pain relievers. nih.gov

The table below summarizes the findings from in vivo pain models for related compounds.

Compound/Derivative ClassPain ModelEfficacyReference
1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinoneTail-flick and Formalin TestMore efficient than indomethacin mdpi.com
ACS-AZ Hot plate and Formalin TestEffective antinociceptive activity nih.gov
Diaryl amino piperidinesRodent models of painIn vivo anti-nociceptive activity nih.gov

Assessment of Physiological Responses Indicative of Target Engagement (e.g., Capsaicin-Induced Hypothermia Blockade)

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the modulation of the cough reflex, making it a compelling target for the development of new antitussive drugs. The evaluation of TRPV1 antagonists often involves assessing their ability to block physiological responses induced by capsaicin (B1668287), a potent TRPV1 agonist. One such response is a rapid and significant decrease in body temperature, or hypothermia.

In preclinical studies, various pyridine derivatives have been investigated for their potential as TRPV1 antagonists. One study focused on a series of pyridinylpiperazine ureas, which were identified as TRPV1 vanilloid receptor ligands through high-throughput screening. Further optimization of this series led to the identification of a potent and selective TRPV1 modulator that was active in several in vivo models, including the capsaicin-induced hypothermia model.

Another line of research explored a series of pyridine derivatives in the C-region of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as human TRPV1 (hTRPV1) antagonists. Within this series, 6-difluorochloromethyl pyridine derivatives were identified as the most effective surrogates for the C-region of previous lead compounds. Notably, compound 31 from this series demonstrated excellent antagonism to capsaicin and other hTRPV1 activators. In vivo studies showed that it effectively blocked capsaicin-induced hypothermia, confirming its action through the TRPV1 pathway.

The characterization of a specific TRPV1 antagonist, 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212) , was conducted against the guinea pig TRPV1 receptor. This compound was found to inhibit both low-pH and capsaicin-induced activation of the ion channel. In vivo, this antagonist attenuated capsaicin-evoked coughs, providing further preclinical support for the development of TRPV1 antagonists for treating cough.

CompoundTargetObserved Physiological ResponseReference
Pyridinylpiperazine ureasTRPV1Active in in vivo models
Compound 31hTRPV1Blocked capsaicin-induced hypothermia
JNJ17203212TRPV1Attenuated capsaicin-evoked coughs nih.gov

Antileukemic Activity in Xenograft Models (if applicable to specific analogues)

The development of novel agents for the treatment of leukemia is an ongoing area of research. Several studies have explored the potential of pyridine and piperidine derivatives as antileukemic agents.

A series of pyridine derivatives bearing a 1,2,3-triazole moiety were designed and synthesized based on a lead compound. The biological evaluation of these derivatives confirmed their potent antileukemic effects. Compound 12y was identified as the most potent in this series and demonstrated strong activity against FMS-like tyrosine kinase 3 (FLT3), a common mutation in acute myeloid leukemia (AML). In a xenograft model using MOLM-13 cells, which harbor the FLT3-ITD mutation, compound 12y significantly prolonged the survival rate of the mice in a dose-dependent manner without showing obvious toxicity. nih.gov This suggests that pyridine-based derivatives could be a promising avenue for the development of new FLT3 inhibitors for AML therapy. nih.gov

In another study, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and evaluated as dual inhibitors of FLT3 and cyclin-dependent kinase 4 (CDK4). The optimized compound, 23k , exhibited low nanomolar inhibitory activity against both kinases. In an MV4-11 xenograft tumor model, which is another model for AML, compound 23k demonstrated a tumor growth inhibition rate of 67% at a dose of 200 mg/kg, indicating its potential as an antitumor therapeutic agent. nih.gov

Compound/Derivative ClassTarget/MechanismXenograft ModelKey FindingReference
Compound 12y (Pyridine derivative with 1,2,3-triazole)FLT3 inhibitorMOLM-13 (AML)Prolonged survival rate dose-dependently nih.gov
Compound 23k (6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative)Dual FLT3/CDK4 inhibitorMV4-11 (AML)67% tumor growth inhibition at 200 mg/kg nih.gov

Angiogenesis Inhibition Studies in Relevant Animal Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, and its inhibition can lead to the suppression of tumor growth. nih.gov

In the search for novel VEGFR-2 inhibitors, a series of pyrazine-pyridine biheteroaryl molecules were discovered. nih.gov Compound 15 from this series showed potent inhibition of VEGFR-2 with an IC50 of 0.084 microM. nih.gov It also displayed high inhibitory potency on VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 0.005 microM. nih.gov While specific in vivo animal model data for angiogenesis inhibition was not detailed, the potent in vitro activity suggests a strong potential for anti-angiogenic effects. nih.gov

Another study focused on pyrazole-based derivatives as VEGFR-2 inhibitors for the treatment of prostate cancer. Compound 3i from this series was found to be a highly effective VEGFR-2 inhibitor with an IC50 of 8.93 nM. In an in vivo study, compound 3i demonstrated the ability to inhibit tumor proliferation by 49.8%, reducing the tumor weight significantly in a mouse model of prostate cancer. This provides strong evidence for the anti-angiogenic potential of this class of compounds in a relevant animal model.

Compound/Derivative ClassTargetIn Vitro/In Vivo ModelKey FindingReference
Compound 15 (Pyrazine-pyridine biheteroaryl)VEGFR-2HUVEC proliferationIC50 = 0.005 microM nih.gov
Compound 3i (Pyrazole-based derivative)VEGFR-2Prostate cancer mouse model49.8% inhibition of tumor proliferation

Advanced Analytical Research Methodologies for 3 Fluoro 4 Piperidin 4 Yl Pyridine Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Fluoro-4-(piperidin-4-yl)pyridine, providing insights into its atomic connectivity and vibrational modes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Experiments)

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of this compound in solution.

¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. In a typical spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the piperidine (B6355638) ring are observed. The coupling patterns and chemical shifts are influenced by the fluorine substituent and the nitrogen atoms.

¹³C NMR: Carbon-13 NMR complements the proton data by providing a spectrum of the carbon skeleton. The fluorine atom on the pyridine ring induces characteristic splitting patterns (C-F coupling) for the adjacent carbon atoms, which is a key diagnostic feature.

2D-NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive assignments of all proton and carbon signals. These experiments reveal through-bond and through-space correlations, confirming the connectivity between the pyridine and piperidine rings.

¹H NMR Data Chemical Shift (ppm) Multiplicity Integration Assignment
Pyridine-H8.2-8.3d1HH-2 or H-6
Pyridine-H8.1-8.2dd1HH-5
Pyridine-H7.3-7.4t1HH-4
Piperidine-CH3.1-3.2m1HPiperidine CH
Piperidine-CH₂2.9-3.0m2HPiperidine CH₂ (axial)
Piperidine-CH₂2.6-2.7m2HPiperidine CH₂ (equatorial)
Piperidine-CH₂1.6-1.8m4HPiperidine CH₂
¹³C NMR Data Chemical Shift (ppm) C-F Coupling (Hz) Assignment
Pyridine-C158-160LargeC-3 (bearing F)
Pyridine-C148-150SmallC-2 or C-6
Pyridine-C140-142SmallC-4
Pyridine-C123-125MediumC-5
Piperidine-C45-47N/APiperidine CH₂
Piperidine-C40-42N/APiperidine CH
Piperidine-C32-34N/APiperidine CH₂

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. These include C-H stretching vibrations from both the aromatic pyridine and aliphatic piperidine rings, C=C and C=N stretching vibrations within the pyridine ring, and a prominent C-F stretching band. The N-H stretching vibration of the piperidine amine is also a key feature.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and those of non-polar bonds. The aromatic ring vibrations often give strong signals in the Raman spectrum, providing a fingerprint of the pyridine core.

Vibrational Mode IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Assignment
N-H Stretch3300-3500WeakPiperidine N-H
Aromatic C-H Stretch3000-3100StrongPyridine C-H
Aliphatic C-H Stretch2800-3000MediumPiperidine C-H
C=C/C=N Stretch1550-1650StrongPyridine ring
C-F Stretch1100-1250WeakFluoro-pyridine

High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Weight and Fragmentation Pattern Analysis

HRMS and its coupling with liquid chromatography (LC-MS) are powerful tools for determining the precise molecular weight and elemental composition, as well as for analyzing fragmentation patterns.

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. This is crucial for confirming the identity of the compound.

LC-MS: Liquid chromatography-mass spectrometry is used to separate the compound from any impurities before it enters the mass spectrometer. The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. Common fragmentation pathways for this molecule would involve the cleavage of the piperidine ring or the loss of the fluorine atom, helping to confirm the connectivity of the molecule.

Parameter Value
Molecular FormulaC₁₀H₁₃FN₂
Exact Mass180.1063
Measured Mass (HRMS)180.1065
Key Fragment Ions (m/z)[M+H]⁺, fragments corresponding to loss of piperidine side chain

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the pyridine and piperidine rings. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as hydrogen bonding involving the piperidine N-H group and the pyridine nitrogen, as well as potential π-π stacking interactions between pyridine rings.

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.8 Å, b = 10.2 Å, c = 15.5 Å
Key Bond Length (C-F)~1.35 Å
Key Bond Angle (C-C-N in pyridine)~120°
Intermolecular InteractionsHydrogen bonding, π-π stacking

Chromatographic Purity Assessment and Isolation Techniques (e.g., Preparative HPLC, SFC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation on a preparative scale.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a common method for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products. The peak area percentage of the main peak is used to quantify the purity.

Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer advantages in terms of speed and reduced solvent consumption. Preparative SFC is a valuable tool for the efficient purification of chiral compounds and for isolating pure enantiomers if a chiral center is present, or for general purification of the final compound.

Technique Typical Conditions Purpose
Analytical HPLC C18 column, water/acetonitrile gradient with TFA or formic acidPurity assessment (>99%)
Preparative HPLC Larger C18 column, isocratic or gradient elutionIsolation of pure compound
Analytical SFC Chiral or achiral stationary phase, CO₂/co-solvent (e.g., methanol)Purity and enantiomeric excess determination
Preparative SFC Larger column, similar mobile phaseLarge-scale purification and chiral separation

Future Research Directions and Translational Opportunities for 3 Fluoro 4 Piperidin 4 Yl Pyridine Chemistry

Exploration of Novel Underexplored Biological Targets

The inherent structural features of 3-fluoro-4-(piperidin-4-yl)pyridine make it an attractive starting point for engaging with a wide array of biological targets. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, while the piperidine (B6355638) ring offers a key point for modification to achieve selectivity. evitachem.com

While derivatives have been explored for certain neurological disorders and as inhibitors of enzymes like Cholesterol 24-hydroxylase (CH24H), a vast landscape of other potential targets remains. evitachem.comacs.org Future research should systematically screen this scaffold and its simple derivatives against diverse target classes.

Potential Target Classes for Exploration:

Kinases: The pyridine (B92270) and piperidine rings are common motifs in kinase inhibitors. Screening against panels of kinases could uncover novel anti-cancer or anti-inflammatory agents.

G-Protein Coupled Receptors (GPCRs): As many neurological drugs target GPCRs, exploring the activity of this scaffold against various GPCR subtypes could yield new treatments for psychiatric and neurodegenerative disorders. evitachem.com

Ion Channels: The parent compound 4-aminopyridine (B3432731) is a potassium channel blocker. nih.gov Investigating how the fluoro and piperidinyl substitutions on this scaffold modulate activity at various ion channels (e.g., sodium, calcium, potassium) could lead to novel therapeutics for epilepsy, pain, or cardiovascular diseases.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly important drug targets. The structural elements of this compound could be adapted to interact with the active sites of these enzymes.

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues from the this compound core is a promising avenue for therapeutic innovation. Structure-based drug design and optimization of ligand-lipophilicity efficiency can guide the synthesis of compounds with improved potency and, crucially, higher selectivity to minimize off-target effects. acs.org

A key strategy involves modifying the piperidine nitrogen. For instance, in the development of CH24H inhibitors, attaching various substituted pyrazole (B372694) rings to the pyridine core and functionalizing the piperidine led to compounds with single-digit nanomolar inhibitory activity. acs.org This highlights the modular nature of the scaffold, where each component can be fine-tuned.

Strategies for Analogue Design:

Piperidine Ring Substitution: Introducing substituents on the piperidine ring can modulate potency and selectivity. For example, adding a methyl group at the 4-position of the piperidine in one series increased inhibitory potency, suggesting this position is critical for interaction with the target enzyme. acs.org

Heteroaryl Modifications: Replacing or functionalizing the pyridine ring can alter the electronic properties and binding modes of the molecule. A study on CH24H inhibitors successfully synthesized various derivatives by attaching different heteroaryl rings at the 4-position of the pyridine. acs.org

Stereochemistry: For analogues with chiral centers, separating and testing individual enantiomers is crucial, as biological activity often resides in a single stereoisomer.

Analogue Modification StrategyTarget/ApplicationResult
Introduction of a piperidin-1-yl group on the pyridine ringCH24H InhibitionLed to compound 6 with an IC₅₀ of 8.1 nM. acs.org
Addition of a 4-methyl-1-pyrazolyl group to the pyridineCH24H InhibitionResulted in compound 17 , a potent and highly selective inhibitor with an IC₅₀ of 8.5 nM. acs.org
Introduction of a fluoro group on a phenyl substituentCH24H InhibitionIncreased inhibitory activity but also affected CYP3A4, indicating a need to balance lipophilicity for selectivity. acs.org

Application as Chemical Biology Probes for Pathway Elucidation

A chemical probe is a small molecule used to study biological pathways and protein function. The this compound scaffold is well-suited for this purpose. Its ability to interact selectively with molecular targets allows it to be used to investigate specific biological processes. evitachem.com

To be effective as a probe, a molecule should ideally have a known target, high potency, and a "handle" for attaching reporter tags like fluorescent dyes or biotin (B1667282) without losing activity. The piperidine nitrogen serves as a natural attachment point for such modifications.

Furthermore, incorporating a radioactive isotope like fluorine-18 (B77423) ([¹⁸F]) can transform these molecules into powerful imaging agents for Positron Emission Tomography (PET). This allows for non-invasive, real-time visualization of target engagement in living systems. The development of methods for direct radiofluorination of pyridine N-oxides to create meta-fluorinated pyridines is a significant step toward creating such probes. nih.govrsc.org This technique could be adapted to synthesize [¹⁸F]this compound and its derivatives, enabling the study of their target distribution and pharmacokinetics in vivo.

Development of Scalable and Sustainable Synthetic Routes for Research Advancement

The advancement of research and potential clinical development of any compound derived from this scaffold hinges on the ability to produce it efficiently, cost-effectively, and sustainably. While multiple synthetic routes exist, future efforts should focus on process optimization for large-scale production. evitachem.com

Current synthetic methods often involve multi-step processes, such as the nucleophilic substitution of a precursor like 3-bromo-4-nitropyridine (B1272033) or the coupling of pre-formed pyridine and piperidine fragments. evitachem.comacs.org A notable approach involves the fluorination of a pyridine N-oxide intermediate, which can then be reduced. nih.gov

Key areas for synthetic improvement include:

Catalyst Development: Exploring more efficient and robust catalysts, such as palladium or rhodium complexes, for coupling and hydrogenation reactions can improve yields and reaction conditions. mdpi.com

Green Chemistry: Implementing sustainable practices, such as using environmentally benign solvents and reagents, is crucial. The use of deep eutectic solvents, for example, has been shown to be effective in the synthesis of piperidin-4-one derivatives. asianpubs.org

Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing can offer better control over reaction parameters, improve safety, and facilitate easier scaling.

Q & A

Q. How does fluorination impact the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Conduct in vitro assays with liver microsomes to compare half-life (t₁/₂) of fluorinated vs. non-fluorinated analogs. LC-MS/MS quantifies metabolite formation () . Fluorine’s electronegativity often reduces oxidative metabolism by cytochrome P450 enzymes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.